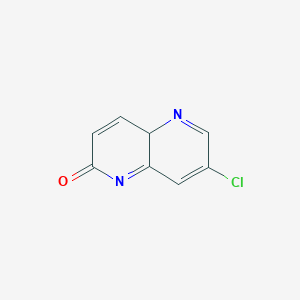
7-chloro-4aH-1,5-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4aH-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. . The structure of this compound consists of a naphthyridine core with a chlorine atom at the 7th position and a ketone group at the 2nd position.
Métodos De Preparación
The synthesis of 7-chloro-4aH-1,5-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the condensation reaction of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine skeleton . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
7-chloro-4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular architectures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
7-chloro-4aH-1,5-naphthyridin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-chloro-4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit biological activity . It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
7-chloro-4aH-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as 1,8-naphthyridine and 1,6-naphthyridine. While all these compounds share a common naphthyridine core, their unique substituents and structural variations lead to different chemical and biological properties . For example, 1,8-naphthyridine derivatives are known for their antimicrobial activity, while 1,6-naphthyridine derivatives have shown potential as anticancer agents .
Propiedades
Fórmula molecular |
C8H5ClN2O |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
7-chloro-4aH-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4,6H |
Clave InChI |
RAYJISQUSYXQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C2C1N=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















